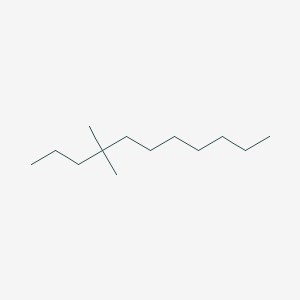

4,4-Dimethylundecane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17312-68-4 |

|---|---|

Molekularformel |

C13H28 |

Molekulargewicht |

184.36 g/mol |

IUPAC-Name |

4,4-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-10-12-13(3,4)11-6-2/h5-12H2,1-4H3 |

InChI-Schlüssel |

BXVZPIGCIFJGEI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)(C)CCC |

Kanonische SMILES |

CCCCCCCC(C)(C)CCC |

Andere CAS-Nummern |

17312-68-4 |

Synonyme |

4,4-Dimethylundecane |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4,4 Dimethylundecane

Strategies for Regiospecific Synthesis of 4,4-Dimethylundecane

The construction of the 4,4-dimethylundecane carbon skeleton requires precise control over the formation of a quaternary carbon center at a specific position within the undecane (B72203) chain. Several synthetic strategies can be envisaged for this purpose, primarily involving the coupling of smaller carbon fragments.

A plausible and widely applicable method involves a Grignard reaction, a cornerstone of carbon-carbon bond formation. This approach would entail the reaction of a suitable ketone with a Grignard reagent, followed by dehydration and subsequent hydrogenation to yield the target alkane. For instance, the reaction of 2-octanone (B155638) with tert-butylmagnesium halide would form a tertiary alcohol. Subsequent acid-catalyzed dehydration would yield a mixture of alkenes, which upon catalytic hydrogenation, would produce 4,4-dimethylundecane. An alternative Grignard approach could involve the reaction of a propyl Grignard reagent with a sterically hindered ketone like 2,2-dimethyl-3-nonanone.

Another powerful strategy for the formation of quaternary carbons is through the use of organocuprate reagents in conjugate addition reactions. brandeis.eduresearchgate.netlibretexts.orgmasterorganicchemistry.com This methodology could be applied by reacting an appropriate α,β-unsaturated ketone with a diorganocuprate. For the synthesis of 4,4-dimethylundecane, this would likely involve a multi-step sequence to prepare a suitable precursor.

A Wittig reaction followed by hydrogenation also presents a viable, albeit longer, synthetic pathway. plymouth.ac.ukwikipedia.orglumenlearning.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org This would involve the reaction of a ketone with a phosphorus ylide to form an alkene, which is then reduced to the corresponding alkane.

Catalytic hydrogenation is a crucial final step in many synthetic routes to branched alkanes, including 4,4-dimethylundecane. libretexts.org This process involves the addition of hydrogen across a double bond in the presence of a metal catalyst, effectively converting an alkene into a saturated alkane. The choice of catalyst, typically palladium, platinum, or nickel, is critical for achieving high yields and avoiding side reactions. libretexts.org

For the synthesis of 4,4-dimethylundecane from an alkene precursor, such as one formed from a Grignard/dehydration sequence or a Wittig reaction, heterogeneous catalysts like palladium on carbon (Pd/C) are often employed due to their efficiency and ease of separation from the reaction mixture. The hydrogenation is typically carried out under a hydrogen atmosphere at varying pressures and temperatures, depending on the steric hindrance of the double bond. Given the sterically encumbered nature of a potential alkene precursor to 4,4-dimethylundecane, more forcing conditions might be necessary to achieve complete saturation.

| Alkene Precursor (Analogous) | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| 2,4,4-Trimethyl-1-pentene | Pd/C (10%) | Ethanol | 25 | 1 | >95 |

| Highly substituted sterically hindered alkene | PtO₂ (Adam's catalyst) | Acetic Acid | 50 | 3 | ~90 |

| Tetrasubstituted alkene | Raney Nickel | Methanol | 80 | 50 | >90 |

Note: The data in this table is illustrative and based on general knowledge of catalytic hydrogenation of branched alkenes, as specific data for the direct precursor to 4,4-Dimethylundecane is not available in the cited literature.

Oligomerization of smaller alkenes presents an alternative, though less regiospecific, industrial-scale approach to the synthesis of branched hydrocarbons. google.commdpi.comgoogle.com Acid-catalyzed oligomerization of light olefins can produce a complex mixture of branched alkanes. While not a precise method for the targeted synthesis of a single isomer like 4,4-dimethylundecane, it is conceivable that this compound could be a minor component in the product stream of certain oligomerization processes, for instance, the co-oligomerization of isobutylene (B52900) and longer-chain alpha-olefins.

The catalysts for such processes are typically solid acids, such as zeolites or sulfated zirconia. The reaction conditions, including temperature, pressure, and catalyst choice, can be tuned to favor the formation of hydrocarbons in a particular molecular weight range. However, achieving high selectivity for a specific branched alkane with a defined substitution pattern like 4,4-dimethylundecane through oligomerization remains a significant challenge.

Derivatization and Structural Modification of 4,4-Dimethylundecane Scaffolds

Due to the inert nature of alkanes, the derivatization of 4,4-dimethylundecane requires harsh reaction conditions to activate the strong C-H bonds. Free-radical halogenation is a classic method for the functionalization of alkanes. masterorganicchemistry.com In the presence of UV light or a radical initiator, 4,4-dimethylundecane can react with halogens like chlorine or bromine to produce a mixture of halogenated isomers. The selectivity of this reaction is generally low for chlorination, leading to a variety of monochlorinated products. Bromination, being more selective, would favor substitution at the tertiary C-H positions if any were present; however, in 4,4-dimethylundecane, all hydrogens are primary or secondary, with the secondary hydrogens being more susceptible to abstraction.

More advanced C-H activation/functionalization methodologies, often employing transition metal catalysts, could potentially offer more selective routes to derivatized 4,4-dimethylundecane. These methods, however, are still an active area of research and their application to a sterically hindered substrate like 4,4-dimethylundecane would need to be experimentally determined.

Derivatization is also a key step in the analytical determination of long-chain alkanes by techniques such as gas chromatography (GC). researchgate.netnih.gov While alkanes themselves can be analyzed by GC, their derivatization to introduce more polar functional groups can sometimes improve chromatographic separation and detection.

| Reaction Type | Reagents | Typical Products | Potential Application |

|---|---|---|---|

| Free-Radical Bromination | Br₂, UV light | Mixture of bromo-4,4-dimethylundecanes | Introduction of a functional handle for further synthesis |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acids, ketones (via C-C bond cleavage) | Degradative analysis or synthesis of smaller molecules |

| Nitration | HNO₃/H₂SO₄ | Nitro-4,4-dimethylundecanes | Energetic materials or synthetic intermediates |

Note: The reactions and products in this table are based on the general reactivity of alkanes and have been extrapolated to 4,4-Dimethylundecane.

Role of 4,4-Dimethylundecane as a Precursor or Intermediate in Complex Molecular Synthesis

While there is no specific information in the reviewed literature detailing the use of 4,4-dimethylundecane as a precursor or intermediate in complex molecular synthesis, its unique structural features suggest potential applications. The sterically hindered quaternary center could serve as a bulky, lipophilic building block in the synthesis of novel materials or biologically active molecules.

For instance, after functionalization (e.g., through halogenation), the resulting derivative could be used in coupling reactions to introduce the bulky 4,4-dimethylundecyl group into a larger molecule. This could be advantageous in tuning the physical properties of the target molecule, such as its solubility, crystallinity, and conformational preferences.

In the context of medicinal chemistry, the incorporation of such a sterically demanding and lipophilic fragment could influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at that position and potentially increasing the in vivo half-life of the molecule.

Furthermore, the synthesis of complex natural products often involves the construction of highly substituted carbon skeletons. While 4,4-dimethylundecane itself may not be a direct precursor, the synthetic strategies developed for its construction can be applied to the synthesis of more complex targets containing similar structural motifs.

Advanced Analytical Characterization of 4,4 Dimethylundecane in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating individual components from intricate mixtures. For volatile and semi-volatile compounds like 4,4-dimethylundecane, gas chromatography is the method of choice, providing the high efficiency needed to resolve isomeric structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the identification of volatile compounds. In GC-MS analysis, 4,4-dimethylundecane is first separated from other components in a sample based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting molecular ion ([C₁₃H₂₈]⁺) is unstable and undergoes fragmentation, creating a unique mass spectrum that serves as a chemical "fingerprint". For branched alkanes, fragmentation occurs preferentially at the branching points, leading to the formation of stable secondary or tertiary carbocations. The mass spectrum of 4,4-dimethylundecane is characterized by a series of fragment ions. The cleavage of the C-C bond adjacent to the quaternary carbon at position 4 is a dominant fragmentation pathway. A common feature in the mass spectra of branched alkanes is a prominent peak at a mass-to-charge ratio (m/z) of 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺).

Table 1: Characteristic Mass Fragments for Dimethylundecane Isomers

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Significance in Branched Alkanes |

|---|---|---|

| 43 | [C₃H₇]⁺ | Common fragment representing a propyl or isopropyl cation. |

| 57 | [C₄H₉]⁺ | Often the base peak, indicating a stable butyl carbocation from cleavage at a branch point. |

| 71 | [C₅H₁₁]⁺ | Pentyl cation fragment. |

| 85 | [C₆H₁₃]⁺ | Hexyl cation fragment, can be formed by the loss of a propyl group from the parent chain. |

| 141 | [C₁₀H₂₁]⁺ | Loss of a propyl group (M-43) from the molecular ion. |

| 184 | [C₁₃H₂₈]⁺ | Molecular ion peak (M⁺). nist.gov |

This table is generated based on common fragmentation patterns of branched alkanes.

The identification of 4,4-dimethylundecane is confirmed by matching its experimentally obtained mass spectrum and retention time with reference spectra stored in databases like the NIST Mass Spectrometry Data Center. nist.govnih.gov

For exceptionally complex matrices like middle-distillate petroleum fractions, conventional one-dimensional GC may fail to resolve all co-eluting isomers. Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. laurent-duval.eu This technique utilizes two columns with different stationary phase selectivities (e.g., non-polar followed by a semi-polar). laurent-duval.eu

In a GC×GC system, the entire effluent from the first-dimension column is continuously transferred in small fractions to the second, shorter column for rapid analysis. copernicus.org This results in a structured two-dimensional chromatogram where compounds are organized by chemical class. laurent-duval.eu Saturated hydrocarbons like 4,4-dimethylundecane will elute in a specific region of the 2D plot, well-separated from aromatic or olefinic compounds. Within the alkane group, compounds are further separated based on their boiling points and polarity, allowing for the clear differentiation of branched isomers from their linear counterparts. laurent-duval.eudlr.de This enhanced separation is critical for the detailed hydrocarbon analysis of fuels and environmental samples. copernicus.orgdlr.de

The retention index (RI) system is a standardized method for reporting retention times in gas chromatography, which helps in identifying compounds by comparing their RI values with database entries. gcms.cztuwien.at The Kováts retention index is calculated by comparing the retention time of an analyte to those of bracketing n-alkanes, which are assigned RI values of 100 times their carbon number. gcms.cz

Structural isomers of dimethylundecane will have distinct retention indices, even on the same stationary phase. The degree of branching and the position of the methyl groups influence the molecule's volatility and interaction with the stationary phase, thus affecting its retention time. Generally, increased branching leads to a lower boiling point and, consequently, a lower retention index on non-polar columns compared to less branched or linear isomers.

By precisely measuring the retention index of an unknown peak and comparing it to the known values for 2,4-dimethylundecane (B102152), 4,6-dimethylundecane (B91011), and other isomers, analysts can achieve a high degree of confidence in their identification. nih.govnih.gov

Table 2: Experimental Kováts Retention Indices for Dimethylundecane Isomers on Standard Non-Polar Columns

| Compound | CAS Number | Kováts Retention Index (Standard Non-Polar) |

|---|---|---|

| 2,4-Dimethylundecane | 17312-80-0 | 1208, 1223 nih.gov |

| 4,6-Dimethylundecane | 17312-82-2 | 1193, 1199, 1210 nih.gov |

| 4,7-Dimethylundecane (B94745) | 17301-32-5 | Data not specified in sources |

| 4,4-Dimethylundecane | 17312-68-4 | Data not specified in sources |

Note: Retention indices can vary slightly based on the specific GC conditions.

Spectroscopic Methodologies for Structural Elucidation and Quantification

While chromatography excels at separation, spectroscopy provides detailed information about a molecule's structure, which is essential for unambiguous identification and for characterizing bulk hydrocarbon properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to analyze hydrocarbon mixtures. nih.gov For a pure sample of 4,4-dimethylundecane, NMR can confirm its unique structure.

In the ¹H NMR spectrum, protons in different chemical environments will produce distinct signals. The protons of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in alkanes are highly shielded and typically appear in the 0.7 to 1.5 ppm range. openochem.org The key features for 4,4-dimethylundecane would be:

A singlet for the six equivalent protons of the two methyl groups attached to the quaternary C4.

Overlapping multiplets for the various methylene groups along the undecane (B72203) chain.

A triplet for the terminal methyl group at the end of the long chain.

The ¹³C NMR spectrum provides information about the carbon skeleton. A distinguishing feature of 4,4-dimethylundecane is the presence of a quaternary carbon at the C4 position, which would produce a signal in the 30-40 ppm range, an area typical for such carbons in branched alkanes. openochem.org The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, allowing for confirmation of the molecule's symmetry and branching pattern. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 4,4-Dimethylundecane

| Carbon Atom Position | Type | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| C4 | Quaternary | 30 - 40 |

| Methyl groups at C4 | Primary (CH₃) | 20 - 30 |

| C1, C11 | Primary (CH₃) | 10 - 20 |

| C2, C3, C5-C10 | Secondary (CH₂) | 20 - 35 |

Predicted ranges are based on general values for branched alkanes. openochem.org

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule. For an alkane like 4,4-dimethylundecane, the spectrum is relatively simple and is dominated by C-H bond vibrations. While FTIR is not ideal for distinguishing between complex isomers on its own, it is useful for confirming the presence of saturated alkanes in a sample and for quantifying the degree of branching.

The primary absorption bands for 4,4-dimethylundecane would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from symmetric and asymmetric stretching of CH₂ and CH₃ groups.

C-H Bending: Characteristic bending (scissoring) vibrations for CH₂ groups appear around 1465 cm⁻¹. Bending vibrations for CH₃ groups are found near 1375 cm⁻¹. The presence of a gem-dimethyl group (two methyl groups on the same carbon) as in 4,4-dimethylundecane often results in a distinct split or intensified band in this region. researchgate.net

Table 4: Characteristic Infrared Absorption Bands for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Strong |

| C-H Bend (CH₂) | ~1465 | Medium |

| C-H Bend (CH₃) | ~1375 | Medium |

This table presents typical IR absorption frequencies for alkane functional groups. researchgate.net

Advanced Sampling and Extraction Techniques for Volatile Constituents

The accurate analysis of volatile organic compounds (VOCs) like 4,4-dimethylundecane from complex matrices requires sophisticated sampling and extraction techniques that can effectively isolate and concentrate these analytes prior to instrumental analysis. The choice of method depends on the sample matrix, the concentration of the target analytes, and the specific analytical objectives. Advanced techniques are designed to offer high sensitivity, selectivity, and automation, minimizing solvent use and sample handling.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compound Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, highly sensitive sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various sample matrices. uc.eduuliege.be The method is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gaseous phase) above the sample, and a stationary phase coated onto a fused-silica fiber. uliege.bemdpi.com

The process involves placing a sample in a sealed vial and allowing it to equilibrate at a specific temperature, which facilitates the release of volatile compounds into the headspace. unirioja.es An SPME fiber is then exposed to this headspace, where analytes are adsorbed and concentrated onto the fiber's coating. mdpi.com After a set extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. scispace.com

The efficiency of HS-SPME is influenced by several factors that must be optimized for a given analysis, including:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For nonpolar hydrocarbons like 4,4-dimethylundecane, a nonpolar or mixed-polarity fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its ability to adsorb a wide range of volatile and semi-volatile compounds. unirioja.eslawdata.com.tw

Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of analytes, enhancing their transfer into the headspace. unirioja.es The extraction time must be sufficient to allow for equilibrium or a consistent pre-equilibrium state to be reached, ensuring reproducible results. scispace.com

Sample Matrix Effects: The composition of the sample matrix can significantly affect the partitioning of analytes. Factors such as pH and ionic strength can be adjusted to improve the extraction efficiency for certain compounds. mdpi.com

HS-SPME is valued for its simplicity, speed, and minimal sample preparation, making it an ideal technique for the rapid profiling of volatile constituents in complex samples. uc.edulawdata.com.tw

Thermal Desorption (TD) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Thermal desorption (TD) is a powerful and versatile sample introduction technique for GC that allows for the concentration of volatile and semi-volatile compounds from air or solid matrices, thereby significantly enhancing analytical sensitivity. researchgate.netgerstelus.com This method involves trapping analytes onto a sorbent-packed tube, followed by heating the tube in a flow of inert gas to release the compounds into the GC-MS system. gerstelus.comlpdlabservices.co.uk

The TD-GC-MS process typically involves two stages to ensure a sharp, concentrated band of analytes is introduced to the analytical column:

Primary (Tube) Desorption: The sorbent tube containing the collected sample is heated, and a carrier gas purges the desorbed analytes onto a secondary, smaller trap known as a focusing trap. This trap is typically cooled to cryogenically focus the compounds. gerstelus.comuw.edu.pl

Secondary (Trap) Desorption: The focusing trap is rapidly heated, which releases the analytes as a narrow band directly into the GC column for separation and subsequent detection by mass spectrometry (MS). gerstelus.com

This two-stage process allows for the analysis of trace-level concentrations that would be undetectable with other methods. lpdlabservices.co.uk TD-GC-MS is widely used for environmental air monitoring, material emissions testing, and the analysis of off-odors. researchgate.netresearchgate.net The selection of appropriate sorbent materials in the tubes is crucial for effectively trapping target compounds like 4,4-dimethylundecane. researchgate.net The technique's ability to pre-concentrate analytes by factors of up to 10⁶ makes it exceptionally sensitive. researchgate.net

| Parameter | Typical Setting/Condition | Purpose |

| Primary Desorption | ||

| Temperature | 100°C - 400°C | To release analytes from the sorbent tube. lpdlabservices.co.uk |

| Time | 5 - 8 minutes | Ensures complete transfer of analytes to the focusing trap. researchgate.net |

| Focusing Trap | ||

| Adsorbent | Tenax TA or multi-sorbent beds | To trap a wide range of VOCs. |

| Trapping Temperature | -30°C to -70°C | To effectively concentrate analytes from the primary desorption stage. uw.edu.plresearchgate.net |

| Secondary Desorption | ||

| Temperature | 280°C - 300°C | To rapidly release analytes into the GC column for sharp chromatographic peaks. uw.edu.plresearchgate.net |

| Time | 3 - 4 minutes | Ensures complete transfer to the analytical column. uw.edu.pl |

Purge and Trap Methods in Hydrocarbon Analysis

Purge and trap, also known as dynamic headspace analysis, is a technique used to extract and concentrate volatile organic compounds from liquid and solid samples, particularly for aqueous matrices. sigmaaldrich.comenv.go.jp It is the method of choice for analyzing VOCs that are insoluble or poorly soluble in water, with boiling points below 200°C. gcms.cz

The procedure involves bubbling an inert gas (such as helium or nitrogen) through the sample. gcms.cz This process, known as purging, liberates the volatile compounds from the sample matrix and transfers them from the aqueous phase to the vapor phase. env.go.jpgcms.cz The gas stream then flows through a trap containing one or more adsorbent materials, which retain the VOCs while the purge gas is vented. sigmaaldrich.comenv.go.jp

After purging is complete, the trap is rapidly heated, and the flow of GC carrier gas is directed through the trap in the reverse direction. This desorbs the trapped analytes onto the GC column for separation and analysis. sigmaaldrich.com This technique is highly effective for achieving low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, because it can extract the entire volatile content from a sample. sigmaaldrich.comenv.go.jp

Key parameters in purge and trap methods include:

Purge Gas and Flow Rate: Inert gases like helium or nitrogen are used. gcms.czshimadzu.com Flow rates are optimized to ensure efficient purging without causing excessive foaming or sample aerosoling. srainstruments.com

Purge Time: An appropriate duration is necessary to transfer the volatile analytes from the sample to the trap. srainstruments.com

Adsorbent Trap: Traps often contain multiple adsorbent beds (e.g., Tenax, silica (B1680970) gel, carbon molecular sieves) to capture a broad range of hydrocarbons with varying volatilities. sigmaaldrich.comcluin.org

The method is widely specified in environmental regulations for the analysis of VOCs in drinking water and wastewater. gcms.czshimadzu.com

Utilization of 4,4-Dimethylundecane and its Isomers as Analytical Reference Standards

In analytical chemistry, reference standards are highly pure substances used as a benchmark for the identification and quantification of compounds in a sample. For a compound to be useful as a reference standard in techniques like GC-MS, its chemical and physical properties must be well-characterized. 4,4-Dimethylundecane and its isomers, such as 4,6-dimethylundecane and 4,7-dimethylundecane, serve as valuable reference standards for the identification of branched-chain alkanes in complex hydrocarbon mixtures.

The primary application of these standards is in the qualitative analysis of GC-MS data. The identity of an unknown compound in a sample is tentatively confirmed by comparing its mass spectrum and retention index with that of a known reference standard. nist.gov The National Institute of Standards and Technology (NIST) provides reference mass spectra and Kovats retention index data for these compounds, which are essential for their use as standards. nist.govnist.govnist.gov

The Kovats retention index is a standardized measure of a compound's elution time in gas chromatography, relative to a series of n-alkanes. By comparing the calculated retention index of an unknown peak to the known index of a standard like 4,4-dimethylundecane or its isomers, analysts can increase the confidence of compound identification.

| Compound Name | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Kovats Retention Index (Standard Non-Polar) |

| 4,4-Dimethylundecane | C₁₃H₂₈ | 17312-68-4 | 184.36 | Data not specified |

| 4,6-Dimethylundecane | C₁₃H₂₈ | 17312-82-2 | 184.36 | 1193, 1198, 1199 |

| 4,7-Dimethylundecane | C₁₃H₂₈ | 17301-32-5 | 184.36 | 1205, 1207, 1212 |

Data sourced from NIST and PubChem databases. nist.govnist.govnist.govnih.govnih.gov

The availability of such standardized data allows laboratories to reliably identify these specific branched alkanes in various matrices, from environmental samples to petroleum products. These isomers are structurally similar but have distinct chromatographic behaviors and mass spectra, making them useful for differentiating between closely related structures during analysis.

Environmental Distribution and Fate of 4,4 Dimethylundecane

Presence in Anthropogenic Emissions

Volatile organic compounds (VOCs) are emitted from a wide array of consumer products, contributing to indoor and outdoor air pollution. While specific data on 4,4-Dimethylundecane is limited, studies on related compounds indicate that branched alkanes are among the VOCs released from packaging materials.

A study investigating the volatile compounds from plastic packages for fresh-cut artichokes identified a range of VOCs. frontiersin.org The packaging made of polypropylene/polyamide (PP/PA) was found to emit the highest number of compounds, with a significant portion belonging to the class of aliphatic branched alkanes. frontiersin.org Among the compounds detected in the packaging's volatile profile and on the packaged artichokes was 4,6-dimethyl undecane (B72203), an isomer of 4,4-Dimethylundecane. frontiersin.org This finding suggests that dimethylundecanes can migrate from packaging materials to food products and be released into the environment. frontiersin.org

The following table details the branched alkanes identified in the emissions from the PP/PA packaging material in the aforementioned study.

| Compound Identified | Chemical Class |

| 2,4-dimethyl-heptane | Branched Alkane |

| 4-methyl-octane | Branched Alkane |

| 4,6-dimethyl undecane | Branched Alkane |

| 2,6,11-trimethyl-dodecane | Branched Alkane |

| Nonadecane | Alkane |

Data sourced from a study on VOCs emitted from packaging materials for fresh-cut artichokes. frontiersin.org

Branched alkanes are a significant component of anthropogenic hydrocarbon emissions in urban areas, largely due to their presence in gasoline and diesel fuels. researchgate.net Once in the atmosphere, these compounds can undergo photochemical reactions, primarily initiated by the hydroxyl radical (OH), leading to the formation of secondary organic aerosols (SOA). copernicus.orgcaltech.edu SOA are microscopic particles that can impact air quality and climate. caltech.eduresearchgate.net

The potential for an alkane to form SOA is influenced by its molecular structure, including chain length and the degree of branching. researchgate.netcopernicus.org Research on C12 alkanes demonstrated that branched structures can lead to fragmentation and the formation of more volatile products compared to their linear or cyclic counterparts. copernicus.org However, these branched alkanes still contribute to SOA formation. copernicus.org The oxidation of alkanes leads to the formation of multifunctional compounds (containing multiple chemical functional groups) that can partition into the particle phase and contribute to aerosol growth. copernicus.org

Environmental Persistence and Biodegradation Studies

The biodegradation of alkanes is a critical process for their removal from the environment. This process is primarily carried out by microorganisms such as bacteria and fungi. researchgate.net The initial step in aerobic alkane degradation is typically catalyzed by monooxygenase enzymes, such as alkane hydroxylases, which introduce an oxygen atom into the alkane molecule. frontiersin.org This initial oxidation converts the inert hydrocarbon into a more reactive alcohol, which can then be further oxidized to an aldehyde and a fatty acid. frontiersin.org The resulting fatty acid can then enter the β-oxidation pathway for energy production and cell growth. nih.gov

However, the structure of the alkane significantly influences its susceptibility to microbial degradation. Branching in the carbon chain can hinder this process. nih.gov The presence of a quaternary carbon atom, such as the one at the C-4 position in 4,4-Dimethylundecane, can make the molecule more recalcitrant to degradation. nih.gov This is because the quaternary center can sterically hinder the enzymatic attack by alkane hydroxylases and may also block the β-oxidation pathway. nih.gov

Studies on various branched alkanes have shown that:

Terminal branching, particularly anteiso-branching (a methyl group on the third carbon from the end), can prevent biodegradation by some microbial strains. nih.gov

Highly branched alkanes, like pristane (B154290) and phytane, are generally more resistant to biodegradation than linear alkanes but can be degraded by specialist microorganisms. researchgate.net

Microorganisms such as Rhodococcus, Mycobacterium, and Pseudomonas have been identified as being capable of degrading various linear and branched alkanes. researchgate.netnih.gov

The environmental half-life of a hydrocarbon is the time it takes for half of the initial amount to be removed from a specific environmental compartment. This is not a constant value but is influenced by a combination of the compound's chemical properties and various environmental factors.

Key Factors Influencing Hydrocarbon Half-Life:

| Factor | Description |

| Chemical Structure | As discussed, molecular structure is paramount. Linear alkanes are generally degraded more readily than branched alkanes. The position and type of branching can significantly increase persistence. nih.gov Compounds with quaternary carbons are often more recalcitrant. nih.gov |

| Environmental Conditions | The presence or absence of oxygen is a critical factor. Aerobic degradation is typically much faster than anaerobic degradation. frontiersin.org Other conditions such as temperature, pH, and nutrient availability also affect microbial activity and thus degradation rates. |

| Bioavailability | For biodegradation to occur, microorganisms must come into contact with the hydrocarbon. Alkanes have very low water solubility, which can limit their availability to microbes in aquatic and soil environments. researchgate.netwou.edu The production of biosurfactants by some bacteria can help to increase the bioavailability of insoluble hydrocarbons. researchgate.net |

| Microbial Population | The presence of a microbial community adapted to degrading hydrocarbons is essential. Environments with a history of hydrocarbon contamination often harbor more effective degrader populations. researchgate.net |

For volatile compounds in the atmosphere, the half-life is often determined by the rate of reaction with photochemically produced oxidants, such as the hydroxyl radical (OH). defra.gov.uk The atmospheric half-life of many alkanes is on the order of a few days. industrialchemicals.gov.au

Distribution in Environmental Compartments (e.g., Soil, Water, Air)

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to sorb to organic matter.

Predicted Environmental Distribution of 4,4-Dimethylundecane:

| Environmental Compartment | Predicted Behavior | Rationale |

| Air | 4,4-Dimethylundecane is a volatile organic compound. frontiersin.org It can be expected to partition into the atmosphere from surface soil or water. Once in the air, it would be subject to atmospheric transport and degradation, primarily through reaction with hydroxyl radicals. defra.gov.uk | The compound's classification as a VOC and its presence in emissions from materials suggest a potential for atmospheric presence. frontiersin.org |

| Water | The compound has a very low estimated water solubility (0.03417 mg/L at 25°C). thegoodscentscompany.comflavscents.com Therefore, it is not expected to be found in high concentrations in the water column. It will tend to partition out of water and into other compartments. | Alkanes are hydrophobic and have low water solubility. wou.edu Fugacity models for similar hydrophobic compounds predict that only a small fraction will remain in the water phase. itrcweb.org |

| Soil and Sediment | With a high estimated octanol-water partition coefficient (logP of 7.076), 4,4-Dimethylundecane is expected to strongly adsorb to organic matter in soil and sediment. thegoodscentscompany.comflavscents.com This would make soil and sediment significant sinks for this compound in the environment. | Hydrophobic organic compounds with high logP values tend to bind tightly to soil organic carbon, which limits their mobility in groundwater but leads to their accumulation in soils and sediments. itrcweb.orgresearchgate.net |

| Biota | The high logP value also suggests a potential for bioaccumulation in organisms. defra.gov.uk Compounds with high lipophilicity (fat-loving nature) can accumulate in the fatty tissues of living organisms. Indeed, 4,4-dimethylundecane has been reported as a naturally occurring compound in the leaf of the Kigelia africana tree. flavscents.com | The tendency of a substance to bioaccumulate is often correlated with its logP value. |

Applications and Industrial Relevance of 4,4 Dimethylundecane

Role in Fuel Science and Engineering

As a saturated hydrocarbon, 4,4-dimethylundecane is part of the paraffin (B1166041) class, which constitutes a significant portion of various fuels. Its presence and the properties of similar branched alkanes are particularly important in the formulation and understanding of advanced and alternative aviation fuels.

Branched alkanes are key components of jet fuels, including conventional and synthetic varieties. 4,4-Dimethylundecane has been identified as a paraffinic component in databases used for the chemical characterization of aviation fuels. ncat.edu These databases are essential for analyzing fuels like Bio-Derived Synthetic Paraffinic Kerosenes (Bio-SPKs), which are primarily composed of C9 to C16 hydrocarbons. ncat.educdc.gov The composition of these fuels, including the specific isomers of alkanes like dimethylundecanes, is critical as it influences properties such as boiling point, viscosity, and combustion performance. ontosight.aincat.edu

Research into alternative aviation fuels, such as the synthetic S-8 fuel derived from natural gas, also involves the detailed analysis of its hydrocarbon makeup. nist.gov Isomers like 2,4-dimethylundecane (B102152) have been noted in the compositional breakdown of such advanced fuels. nist.gov The precise blend of linear and branched alkanes is what defines a fuel's performance characteristics, making the identification of each constituent, including various dimethylundecanes, a crucial step in fuel certification and quality control. cdc.govnist.gov

Table 1: Identification of Dimethylundecane Isomers in Aviation and Related Fuels

| Isomer | Fuel/Context | Source |

|---|---|---|

| 4,4-Dimethylundecane | Paraffin database for aviation fuel analysis | ncat.edu |

| 2,4-Dimethylundecane | Component of S-8 synthetic aviation fuel | nist.gov |

| 3,5-Dimethylundecane | Identified during analysis of Alcohol-to-Jet (ATJ) fuel | acs.org |

| 2,6-Dimethylundecane (B108280) | Component of JP-4 jet fuel | nih.govnih.gov |

Due to the complexity of real-world fuels, which can contain hundreds of individual hydrocarbon compounds, researchers develop simpler "surrogate" mixtures for combustion modeling and engine testing. nist.gov These surrogates are formulated with a limited number of components to replicate the physical and chemical properties of the actual fuel, such as density, viscosity, volatility, and ignition behavior. acs.orgacs.orgnist.gov

In the development of surrogates for alternative fuels like Alcohol-to-Jet (ATJ), a detailed chemical analysis is the first step. acs.org This analysis identifies the major branched alkanes present. acs.org While 4,4-dimethylundecane may not always be selected for the final surrogate formulation, its presence in the parent fuel is considered during the characterization phase. acs.org For instance, in one study, a surrogate for an ATJ fuel was successfully created using a blend of 2,2,4,4,6,8,8-heptamethylnonane (B1194848) and isododecane isomers to match the properties of the complex mixture of branched alkanes found in the real fuel. acs.orgacs.org This process of creating representative models is fundamental to understanding and predicting the combustion performance of new and reformulated fuels without the prohibitive complexity of tracking every single component. nist.govnist.gov

Materials Science Applications

The unique properties of branched alkanes are also being explored for applications in materials science.

Research has indicated that 4,4-dimethylundecane and similar compounds are potential candidates for use in the development of new materials. ontosight.ai This includes their potential incorporation into biodegradable plastics or as components in advanced lubricants. ontosight.ai The hydrophobic nature and specific viscosity of dimethylundecane isomers make them suitable for lubricant formulations. ontosight.ai Furthermore, a patent has listed the related isomer 4,7-dimethylundecane (B94745) as a component in a biodegradable material, suggesting a role for this class of compounds in creating more environmentally sustainable plastics. googleapis.com

Waste Management and Recycling Processes

The identification of specific hydrocarbons is a critical aspect of managing and recycling waste streams, particularly those containing petroleum products or plastics.

Oily sludge, a hazardous waste product from the petroleum industry, is a complex mixture of hydrocarbons, water, and solids. bibliotekanauki.plej-eng.org Analysis of the hydrocarbon content of this sludge is essential for developing effective recycling and disposal methods. researchgate.net Studies have consistently identified various isomers of dimethylundecane in oily sludge.

One detailed analysis of oily sludge from a petroleum refinery in Cameroon found that 2,6-Dimethylundecane was one of the most abundant and consistently extracted paraffinic hydrocarbons, with concentrations ranging from 49 to 225 parts per million (ppm). ej-eng.orgresearchgate.net Other isomers, such as 3,8-dimethylundecane (B95642) and 4,6-dimethylundecane (B91011), have also been identified in oily sludge and the oil recovered from it through processes like pyrolysis. bibliotekanauki.plresearchgate.net

In the context of plastic waste, thermochemical conversion processes like pyrolysis are used to break down long polymer chains into valuable liquid fuels and chemical feedstocks. journalwjaets.com The resulting product is a complex mixture of hydrocarbons whose composition depends on the original plastic type and process conditions. The analysis of these hydrocarbon mixtures is a key part of optimizing plastic recycling technologies. u-tokyo.ac.jp

Table 2: Dimethylundecane Isomers Identified in Waste Analysis

| Isomer | Waste Source | Finding / Concentration | Source |

|---|---|---|---|

| 2,6-Dimethylundecane | Oily Sludge | Abundant, concentration of 49-225 ppm | ej-eng.orgresearchgate.net |

| 3,8-Dimethylundecane | Oily Sludge | Identified as a component | researchgate.net |

| 4,6-Dimethylundecane | Oily Sludge Pyrolysis Oil | Identified as a component (2.91-3.45% of aliphatic fraction) | bibliotekanauki.pl |

Computational Chemistry and Theoretical Modeling of 4,4 Dimethylundecane

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are fundamental to deriving the molecular descriptors of 4,4-Dimethylundecane. These descriptors provide quantitative insights into the molecule's electronic structure and geometry.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are a computationally efficient approach for characterizing large molecules like 4,4-Dimethylundecane. These methods are adept at predicting molecular geometries and electronic properties for a wide range of organic compounds. While specific studies on 4,4-Dimethylundecane are not available, the application of semi-empirical methods to other branched alkanes has proven effective in predicting their chromatographic retention and other properties.

A detailed analysis of the electronic and molecular orbital properties of 4,4-Dimethylundecane would involve calculating the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. These calculations would provide a comprehensive picture of the electron distribution and potential reaction sites within the 4,4-Dimethylundecane structure.

Quantitative Structure-Property Relationships (QSPR) and Linear Free Energy Relationships (LFER)

QSPR and LFER models are statistical tools used to predict the properties of molecules based on their structure. These models are invaluable for estimating the physicochemical and thermodynamic properties of compounds for which experimental data is scarce.

For 4,4-Dimethylundecane, QSPR models could be employed to predict a variety of its physicochemical and thermodynamic properties. These could include boiling point, vapor pressure, viscosity, and heat of formation. Such predictive models are typically built using a large dataset of related alkanes with known properties and molecular descriptors. A measured retention index on a squalane (B1681988) stationary phase has been reported for 4,4-Dimethylundecane, which could serve as a valuable data point for developing and validating QSPR models for branched alkanes. dss.go.th

Table 1: Predicted Physicochemical Properties of 4,4-Dimethylundecane (Illustrative)

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | ~220-230 | °C |

| Molar Mass | 184.38 | g/mol |

Note: The values in this table are illustrative and based on general trends for similar branched alkanes, as specific predictive models for 4,4-Dimethylundecane are not available in the literature.

The Abraham model is a widely used LFER model that predicts the partitioning of a solute between two phases. To apply this model to 4,4-Dimethylundecane, a set of solute descriptors would need to be determined. These descriptors quantify different aspects of the molecule's intermolecular interactions, such as its hydrogen bonding acidity and basicity, polarizability, and molecular volume. These descriptors could be calculated using specialized software or estimated from its structure, allowing for the prediction of its solubility in various solvents and other partitioning behaviors.

Molecular Dynamics and Simulation Studies for Hydrocarbon Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For 4,4-Dimethylundecane, MD simulations could provide insights into its conformational flexibility, diffusion, and interactions in the liquid state. These simulations would model the movements of the atoms in the molecule based on a force field, which describes the potential energy of the system. Such studies would be instrumental in understanding how the specific branching pattern of 4,4-Dimethylundecane influences its bulk properties and transport phenomena.

Modeling of Phase Behavior and Intermolecular Interactions

The phase behavior and intermolecular interactions of alkanes like 4,4-dimethylundecane are primarily dictated by weak, non-covalent forces, predominantly London dispersion forces. The branching structure of 4,4-dimethylundecane, with two methyl groups on the fourth carbon atom, introduces significant deviations from the behavior of its linear isomer, n-tridecane. These structural differences influence how the molecules pack in the condensed phase and the strength of their intermolecular attractions.

Intermolecular Interactions:

The primary intermolecular forces at play in 4,4-dimethylundecane are London dispersion forces, which arise from temporary fluctuations in electron density creating transient dipoles. The strength of these forces is influenced by the molecule's surface area and polarizability.

Modeling Approaches:

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to model the behavior of alkanes at the molecular level. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.

Force Fields: For alkanes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) are commonly employed. nih.govresearchgate.net These force fields model the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions between atoms.

Simulated Properties and Findings:

While specific simulation data for 4,4-dimethylundecane is scarce, we can infer its likely behavior based on studies of similar branched alkanes.

Liquid Density and Structure: MD simulations can predict the bulk density of liquid alkanes with good accuracy. The radial distribution function (RDF), a key output from these simulations, provides insight into the local molecular packing in the liquid state. For a branched alkane like 4,4-dimethylundecane, the RDF would likely show less defined peaks at longer distances compared to n-tridecane, indicating a less ordered liquid structure due to the disruptive effect of the methyl branches on molecular packing.

Phase Transitions: Computational methods can be used to predict phase transition temperatures, such as the boiling point. These predictions are typically based on calculating the vapor-liquid coexistence curve. The lower boiling point of branched alkanes compared to their linear counterparts is a well-documented phenomenon that would be captured by such simulations. tutorchase.com

Below is a hypothetical data table illustrating the kind of information that would be generated from a comparative molecular dynamics study of 4,4-dimethylundecane and its linear isomer, n-tridecane. The values are illustrative and based on general trends observed for branched versus linear alkanes.

| Property | 4,4-Dimethylundecane (Simulated) | n-Tridecane (Simulated) |

| Boiling Point (K) | ~490 | ~508 |

| Liquid Density at 298 K (g/cm³) | ~0.76 | ~0.75 |

| Enthalpy of Vaporization (kJ/mol) | ~55 | ~60 |

| Predominant Intermolecular Force | London Dispersion | London Dispersion |

Table 1: Comparison of Simulated Physical Properties

This table highlights the expected trend of a lower boiling point and enthalpy of vaporization for the branched isomer due to weaker intermolecular forces. The liquid densities are often similar, with branching sometimes leading to slightly higher densities due to more compact packing in the disordered liquid state.

Future Directions and Emerging Research Avenues for 4,4 Dimethylundecane

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of highly branched alkanes like 4,4-Dimethylundecane is a key area of research, particularly for applications in renewable fuels. researchgate.net Current methods for producing branched alkanes often involve the hydroisomerization of straight-chain paraffins, a process that requires high temperatures, significant hydrogen input, and specialized catalysts. nih.gov Future research will likely focus on developing more efficient and selective synthetic pathways.

One promising approach is the upcycling of waste polyethylene (B3416737) into valuable branched alkanes. bohrium.com A recent study demonstrated a one-pot process that converts polyethylene into gasoline-range hydrocarbons (C4–C13) with a high proportion of branched alkanes (90.1%) using a SO₄/ZrO₂‐Al₂O₃ catalyst. bohrium.comresearchgate.net This method operates at a relatively mild temperature of 280°C and highlights the potential for producing branched alkanes from plastic waste. bohrium.com Further research in this area could focus on optimizing catalyst design to improve the yield and selectivity specifically for C13 branched alkanes like 4,4-Dimethylundecane.

Another avenue involves the use of biomass-derived feedstocks. researchgate.net While much of the research on biofuels has centered on diesel and jet fuel, there is a growing interest in producing renewable gasoline, which requires highly branched alkanes. researchgate.net New strategies for synthesizing jet fuel range branched alkanes from xylose and methyl isobutyl ketone (MIBK) derived from lignocellulose have been introduced. acs.org These multi-step processes involve dehydration, aldol (B89426) condensation, and hydrodeoxygenation. acs.org Adapting and refining such chemo-catalytic methods to target the specific C13 structure of 4,4-Dimethylundecane from bio-based materials presents a significant but valuable challenge. researchgate.net

| Synthetic Approach | Feedstock | Key Features | Potential for 4,4-Dimethylundecane |

| Catalytic Upcycling | Waste Polyethylene | One-pot process, high branching selectivity. bohrium.comresearchgate.net | Optimization for C13 fraction. |

| Biomass Conversion | Lignocellulose (Xylose, MIBK) | Multi-step synthesis, renewable source. acs.org | Tailoring reaction conditions for specific isomer. |

| Hydroisomerization | n-Alkanes | Established industrial process. nih.gov | Improving catalyst selectivity for specific branching. |

Advancements in Ultra-Trace Analysis and In Situ Detection

The detection of 4,4-Dimethylundecane, often present in complex mixtures at trace levels, necessitates advanced analytical techniques. nih.gov Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying such volatile organic compounds (VOCs). wjgnet.com However, future research will likely focus on enhancing sensitivity and enabling real-time, in situ measurements.

Splitless injection techniques in GC-MS are advantageous for trace-level analysis. helsinki.fi For thermally labile compounds, on-column injection is preferred to minimize degradation. helsinki.fi Future advancements could involve the development of more sensitive detectors and more efficient chromatographic columns specifically designed for resolving complex hydrocarbon isomers.

A significant area of development is the in situ characterization of hydrocarbon mixtures within porous media, which is relevant for monitoring catalytic processes like Fischer-Tropsch synthesis. nih.gov Two-dimensional double-quantum filtered correlation spectroscopy (DQF-COSY) NMR has shown promise in quantifying mixtures of linear and branched alkanes, even within the confines of catalyst pores. nih.gov This technique can estimate the mole percentage of branched species with a low root-mean-square error of prediction. nih.gov Further refinement of this and similar spectroscopic methods could allow for the real-time monitoring of 4,4-Dimethylundecane formation during synthesis.

For environmental and biological monitoring, techniques capable of detecting ultra-trace levels (ng/L to pg/L) are crucial. nih.gov Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging technology that can detect VOCs at these low concentrations without the need for pre-concentration. nih.gov The application of such sensitive methods could reveal the presence and dynamics of 4,4-Dimethylundecane in new environmental niches and biological systems.

Deeper Exploration of Biological and Ecological Roles

Branched alkanes, including dimethylundecanes, are known components of the cuticular hydrocarbons of insects, where they serve as a protective, water-repelling layer. ontosight.aiontosight.ai These compounds can also play a role in chemical signaling and thermal regulation. ontosight.aiontosight.ai While the presence of various dimethylundecane isomers has been identified in different species, the specific biological and ecological roles of 4,4-Dimethylundecane are not well-defined.

Furthermore, some dimethylundecanes have been identified as metabolites in humans and have been detected in various biological samples. ebi.ac.ukmedsci.org For instance, 4,6-dimethylundecane (B91011) is a known human metabolite. ebi.ac.uk Investigating whether 4,4-Dimethylundecane is also a human metabolite and exploring its potential biological activities is a nascent area of research. Its presence has been noted in the volatile profiles of fermented herbal mixtures and in certain plant extracts, suggesting potential interactions within complex biological systems. phcogj.comnih.gov

Integrated Environmental Remediation and Sustainable Production Strategies

As a hydrocarbon, 4,4-Dimethylundecane can persist in the environment, particularly in soil and water, due to its hydrophobic nature. ontosight.ai The biodegradation of such branched alkanes is a subject of environmental interest. ontosight.ai Future research should focus on identifying and engineering microorganisms capable of efficiently degrading 4,4-Dimethylundecane. This could involve bioprospecting in contaminated sites to find native microbial species with the ability to break down branched-chain hydrocarbons. frontiersin.org

The development of sustainable production methods, as discussed in section 8.1, is intrinsically linked to environmental considerations. Utilizing waste plastics or renewable biomass as feedstocks not only provides a sustainable route to valuable chemicals but also addresses significant environmental problems like plastic pollution and reliance on fossil fuels. researchgate.netbohrium.com An integrated approach would involve designing production processes that are not only efficient but also have a minimal environmental footprint. This includes developing catalysts that are recyclable and processes that operate under green conditions.

Future strategies could explore a circular economy model where waste products containing branched alkanes are either remediated using tailored biological systems or upcycled into new, high-value products. This requires a multidisciplinary approach combining catalysis, microbiology, and environmental engineering.

Computational Design and Predictive Modeling for Targeted Applications

Computational methods are becoming increasingly powerful tools for predicting the properties and behavior of chemical compounds, which can accelerate the discovery of new applications. researchgate.net For branched alkanes like 4,4-Dimethylundecane, artificial neural networks (ANNs) and other machine learning models can be trained to predict a wide range of physical properties, including boiling point, heat capacity, vapor pressure, and viscosity. researchgate.netgarethconduit.org

One area of application is in the formulation of lubricants and fuels. The branching structure of alkanes significantly influences properties like viscosity and surface tension. researchgate.nettandfonline.comtandfonline.com Predictive models can be used to screen large numbers of branched isomers to identify candidates with optimal properties for specific applications, such as high-performance lubricants or fuel additives with desirable cold-flow properties. nih.govgarethconduit.org For example, ANN models have been successfully used to predict the surface tension of branched alkanes over a range of temperatures. researchgate.nettandfonline.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of compounds based on their molecular descriptors. scirp.org By calculating quantum chemical descriptors for 4,4-Dimethylundecane, it may be possible to predict its potential biological effects and guide experimental studies. scirp.org These computational approaches can help to prioritize research efforts and design molecules with targeted functionalities, paving the way for the rational design of new materials and products based on the 4,4-Dimethylundecane scaffold.

| Computational Method | Predicted Property | Potential Application |

| Artificial Neural Networks (ANN) | Boiling Point, Viscosity, Surface Tension. researchgate.netresearchgate.net | Lubricant and fuel formulation. garethconduit.org |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity, Toxicity. scirp.org | Guiding toxicological and pharmacological studies. |

| Molecular Dynamics (MD) Simulations | Transport Properties (e.g., Diffusivity). | Understanding behavior in complex mixtures and media. |

Q & A

Basic: How can researchers accurately characterize 4,4-Dimethylundecane's structural and physicochemical properties?

Answer:

- Structural Confirmation: Use gas chromatography-mass spectrometry (GC-MS) with nonpolar columns (e.g., 5% phenyl polysiloxane) to determine retention indices (RI) and compare against reference data. For example, Kovats' RI values for branched alkanes under standardized conditions can distinguish isomers .

- Molecular Identification: Validate via IUPAC-standard InChIKey (

BXVZPIGCIFJGEI-UHFFFAOYSA-N) and SMILES (CCCCCCCC(C)(C)CCC) . Cross-check CAS Registry Number (17312-68-4) with NIST Chemistry WebBook for consistency . - Physicochemical Data: Refer to NIST-generated tables for density, boiling point, and molecular weight (184.36 g/mol) .

Basic: What safety protocols are critical for handling 4,4-Dimethylundecane in laboratory settings?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved air-purifying respirators if ventilation is inadequate .

- Exposure Mitigation: Avoid open handling in "closed spaces" to minimize inhalation risks. Monitor airborne concentrations against OSHA’s permissible exposure limits (PELs) for alkanes .

- Medical Preparedness: No specific antidote exists; treat symptoms supportively. Document exposure incidents and retain medical records under OSHA 1910.1020 .

Advanced: How can gas chromatography (GC) methods be optimized for analyzing 4,4-Dimethylundecane in complex mixtures?

Answer:

- Column Selection: Use nonpolar stationary phases (e.g., dimethylpolysiloxane) to separate branched alkane isomers. Temperature programming (50–300°C at 10°C/min) improves resolution .

- Retention Index Calibration: Compare experimental RI values with literature data (e.g., Schomburg & Henneberg, 1968) to confirm identity. For 4,4-Dimethylundecane, RI ≈ 1,280 (varies with column type) .

- Quantitative Analysis: Pair GC with flame ionization detection (FID) for sensitivity. Calibrate using internal standards (e.g., n-alkanes) to account for matrix effects .

Advanced: How can researchers resolve discrepancies in physicochemical data (e.g., boiling points) among dimethylundecane isomers?

Answer:

- Data Cross-Validation: Compare experimental results against authoritative databases (e.g., NIST WebBook) . For example, 4,4-Dimethylundecane’s boiling point (unreported in evidence) should be inferred from analogs like 4,7-Dimethylundecane (Table 1) .

- Statistical Analysis: Apply regression models to correlate molecular descriptors (e.g., branching index) with properties. Use tools like R or Python for outlier detection .

- Experimental Replication: Repeat measurements under controlled conditions (e.g., ASTM standards) to minimize instrumental variability .

Table 1: Physicochemical Properties of Selected Dimethylundecane Isomers

| Compound | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|

| 4,7-Dimethylundecane | 220–225 | 0.76 |

| 3,7-Dimethylundecane | 215–220 | 0.78 |

| 4,4-Dimethylundecane | Estimated: 218–223 | N/A |

Advanced: How can quantum molecular descriptors predict the biological activity of 4,4-Dimethylundecane?

Answer:

- Descriptor Calculation: Compute parameters like polar surface area, LogP, and HOMO-LUMO gaps using software (e.g., Gaussian, ChemAxon). These correlate with membrane permeability and toxicity .

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using data from analogous alkanes (e.g., 2,3-Dimethylundecane in plant exudates ).

- Validation: Cross-reference predictions with in vitro assays (e.g., cytotoxicity tests) to assess accuracy. Note: No chronic toxicity data exists for 4,4-Dimethylundecane .

Advanced: What strategies ensure robust experimental design in studies involving 4,4-Dimethylundecane?

Answer:

- Controlled Variables: Standardize temperature, humidity, and solvent purity to minimize batch-to-batch variability .

- Blinding & Replication: Use blinded sample labeling and triplicate measurements to reduce bias .

- Data Documentation: Maintain detailed logs of experimental conditions (e.g., GC parameters) for reproducibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.